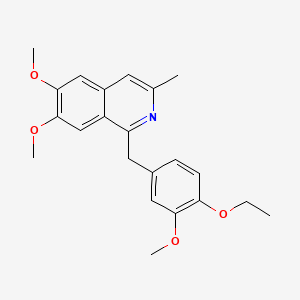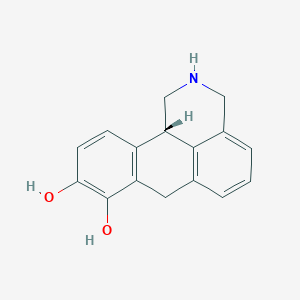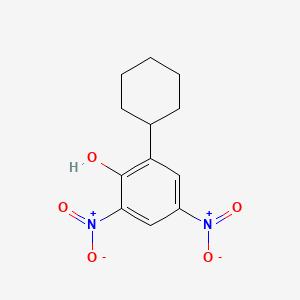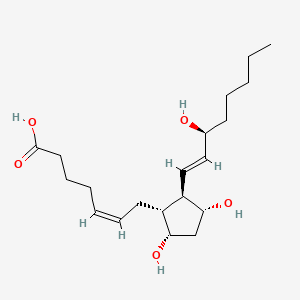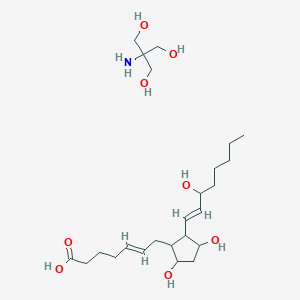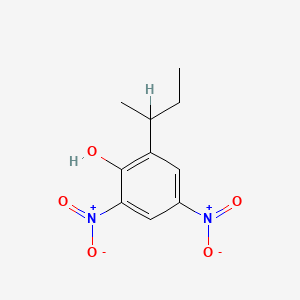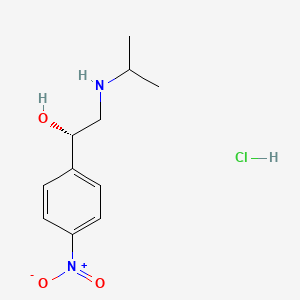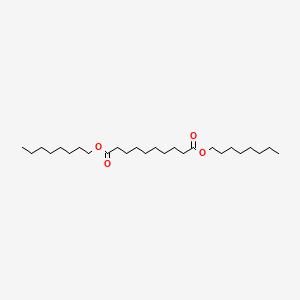
琥珀酸二钠
描述
Disodium succinate, also known as sodium succinate, is a white crystalline particle . It is odorless and not deliquescent in the air . It is soluble in water and insoluble in organic solvents . The aqueous solution has a shellfish fresh flavor and no acidic taste . It can be used as a food flavoring agent, acidifier, or buffering agent . It is also used as a flavor enhancer in food for its unique seafood flavor and synergy with other common flavor enhancers to boost the umami flavor .
Synthesis Analysis
The synthesis of disodium succinate has been studied in various contexts. For example, a study on the synthesis of astaxanthin succinate diester (ASD), a novel astaxanthin (AST) derivative, used succinic anhydride and free AST . The final synthesis rate of ASD was 82.63% .
Molecular Structure Analysis
Disodium succinate has a molecular formula of C4H4Na2O4 . Its average mass is 162.052 Da and its monoisotopic mass is 161.990494 Da .
Chemical Reactions Analysis
The chemical reactions involving disodium succinate are complex and varied. For instance, a study on the esterification of succinic acid to form dimethyl succinate analyzed the process design based on experimental data (kinetics) and information from open literature .
Physical And Chemical Properties Analysis
Disodium succinate is a white powder with a melting point of more than 400 degrees Celsius . It has a water solubility of more than 100 g/L . This chemical is stable at pH 4, 7, and 9 at 50 degrees Celsius for 5 days . A vapor pressure of 1.16x10-5 Pa is calculated .
科学研究应用
Cell Culture and Biochemical Research
Disodium succinate is utilized as an energy source and buffer in cell culture and cell biology research, particularly within the Tricarboxylic Acid (TCA) or Krebs cycle .
Food Flavor Enhancement
It enhances umami taste in seafoods and is found abundantly in scallops. Its interaction with monosodium glutamate (MSG) is also studied for overall flavor enhancement .
Green Chemistry
Disodium succinate is used in green routes to produce dimethyl succinate by direct esterification using CO2 and methanol, highlighting its role in sustainable chemical processes .
Nonlinear Optics
It is involved in the production of optically active third-order nonlinear single crystals, which have applications in photonics and laser technology .
作用机制
Target of Action
Disodium succinate, also known as sodium succinate, primarily targets the Succinate Dehydrogenase (SDH) enzyme, a key component of the tricarboxylic acid (TCA) cycle . SDH plays a dual role in cellular metabolism, participating in both the TCA cycle and the electron transport chain (ETC) in mitochondria .
Mode of Action
Disodium succinate acts as a substrate for SDH in the TCA cycle . It is oxidized by SDH to fumarate, a process that also involves the transfer of electrons to the ETC . This dual role of SDH, facilitated by disodium succinate, is crucial for maintaining energetic homeostasis within the cell .
Biochemical Pathways
Disodium succinate is involved in the TCA cycle, a central metabolic pathway in cells . The TCA cycle is responsible for the oxidation of acetyl-CoA to produce energy in the form of ATP. Disodium succinate, as a substrate for SDH, contributes to this process by facilitating the conversion of succinate to fumarate . Additionally, succinate semialdehyde resulting from the oxidation of succinate can supplement the synthesis of alpha-ketoglutarate (AKG), another key intermediate in the TCA cycle .
Result of Action
The action of disodium succinate, through its role in the TCA cycle and ETC, contributes to the production of ATP, the primary energy currency of the cell . This supports various cellular functions and processes. Moreover, elevated intracellular succinate levels have been shown to exert a protective role in cells by reducing pro-inflammatory responses .
Action Environment
Disodium succinate is a stable compound with a high solubility in water . Its action, efficacy, and stability are influenced by various environmental factors such as pH and temperature . It is generally stable under physiological conditions, making it suitable for its role in cellular metabolism .
安全和危害
According to the safety data sheet, disodium succinate does not have any specific hazard statements, prevention, response, storage, or disposal instructions . It is recommended to avoid dust formation and breathing vapors, mist, or gas . For personal protection, it is advised to use appropriate exhaust ventilation at places where dust is formed .
属性
IUPAC Name |
disodium;butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQYSKICYIVCPN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059741 | |
| Record name | Disodium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Reference #1] | |
| Record name | Sodium succinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21723 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Disodium succinate | |
CAS RN |
150-90-3 | |
| Record name | Butanedioic acid, disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM SUCCINATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZGC8ISR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

